2-(N-Methyl-N-butylamino)ethyl chloride hydrochloride
Overview
Description
2-(N-Methyl-N-butylamino)ethyl chloride hydrochloride is a useful research compound. Its molecular formula is C7H17Cl2N and its molecular weight is 186.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Steric Effects in SN2 Reactions
The steric effects of substituents on SN2 reactions, including compounds similar to 2-(N-Methyl-N-butylamino)ethyl chloride hydrochloride, have been analyzed in both gas-phase and solution environments. Studies using calculations and simulations revealed that steric hindrance significantly impacts the activation energies of these reactions, demonstrating the importance of molecular structure in chemical reactivity (Vayner et al., 2004).
Synthesis of Hydrochloride Salts
Research has been conducted on the formation of hydrochloride salts of tertiary amines, which are relevant to compounds like this compound. This includes controlling the levels of genotoxins such as ethyl chloride and methyl chloride during synthesis. Studies have focused on optimizing conditions to minimize these impurities, which is crucial for pharmaceutical applications (Yang et al., 2009).
Polymerization Processes
Atom transfer radical polymerization (ATRP) studies involving N-isopropylacrylamide, conducted in alcohols like 2-propanol, provide insights relevant to the behavior of related chlorides in polymer chemistry. These studies help in understanding how different catalysts and conditions affect polymer properties, which is essential for developing new materials (Xia et al., 2005).
Ionic Liquid Applications
Research on the use of chloroaluminate ionic liquids in synthesizing α-hydroxy esters, including reactions with alkenes and glyoxylate, can be connected to the study of compounds like this compound. These studies provide valuable insights into green chemistry and solvent systems that could be applied to similar compounds (Shen et al., 2006).
Synthesis of Antidepressant Drugs
Research on the synthesis of bupropion, an antidepressant, provides insight into the role of similar chlorides in pharmaceutical chemistry. This includes understanding how different reaction conditions and reagents influence the synthesis of medically important compounds (Perrine et al., 2000).
Antibacterial Activity of Derivatives
Studies on the antibacterial properties of derivatives from compounds similar to this compound, like 4-Chloro-chromen-2-one, offer insights into the potential biomedical applications of these chemicals. These findings contribute to the development of new antibacterial agents (Behrami, 2014).
Properties
IUPAC Name |
N-(2-chloroethyl)-N-methylbutan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16ClN.ClH/c1-3-4-6-9(2)7-5-8;/h3-7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNUBWBPOZDXDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662953 | |
Record name | N-(2-Chloroethyl)-N-methylbutan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115571-72-7 | |
Record name | N-(2-Chloroethyl)-N-methylbutan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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